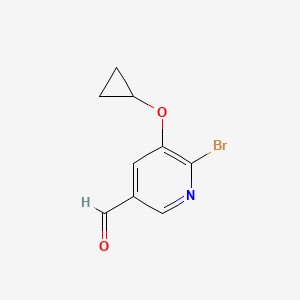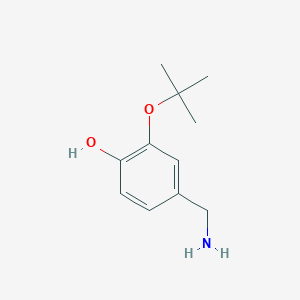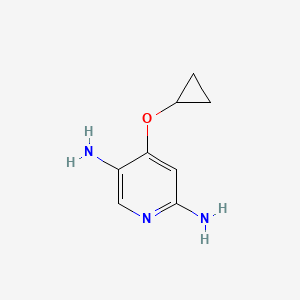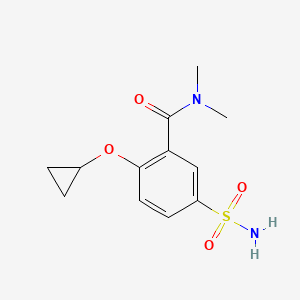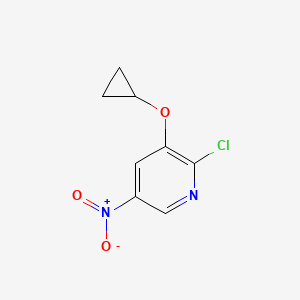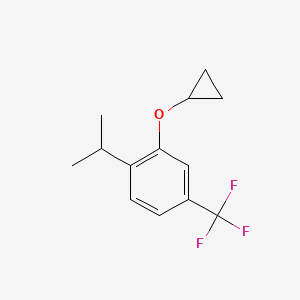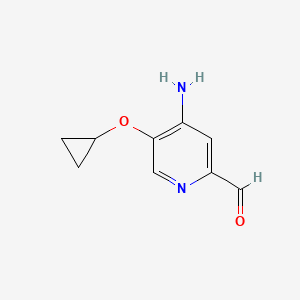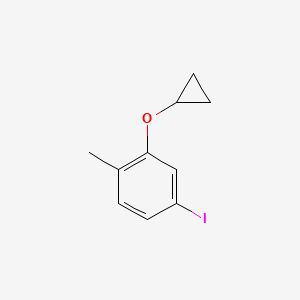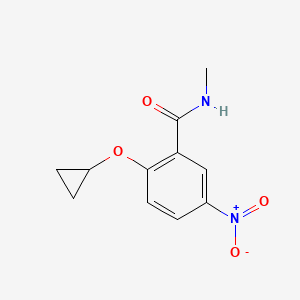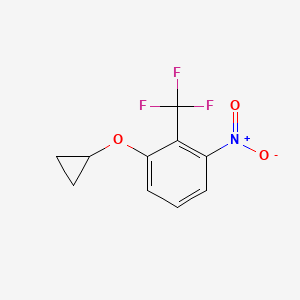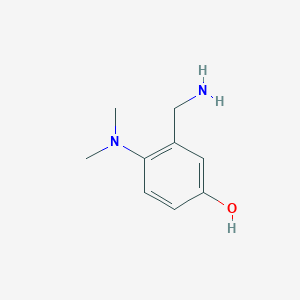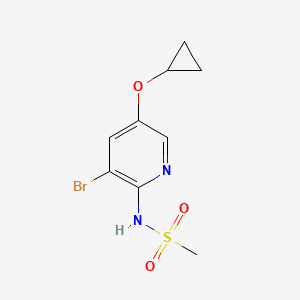
2-(Aminomethyl)-5-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-(cyclohexyloxy)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclohexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(cyclohexyloxy)phenol typically involves the following steps:
Formation of the Phenol Derivative: The starting material, 5-hydroxybenzaldehyde, undergoes a nucleophilic substitution reaction with cyclohexanol in the presence of an acid catalyst to form 5-(cyclohexyloxy)benzaldehyde.
Aminomethylation: The 5-(cyclohexyloxy)benzaldehyde is then subjected to a Mannich reaction, where it reacts with formaldehyde and a primary amine (such as methylamine) to introduce the aminomethyl group at the ortho position relative to the phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-5-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The aminomethyl group can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-5-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminomethyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
5-(Cyclohexyloxy)phenol: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds with biological molecules.
Uniqueness
2-(Aminomethyl)-5-(cyclohexyloxy)phenol is unique due to the presence of both the aminomethyl and cyclohexyloxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-(aminomethyl)-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-10-6-7-12(8-13(10)15)16-11-4-2-1-3-5-11/h6-8,11,15H,1-5,9,14H2 |
InChI-Schlüssel |
KHDSLANAOPRARX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


